molecular formula C21H29N3O3 B6134761 N-(2-hydroxy-2-prop-2-enylpent-4-enyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide

N-(2-hydroxy-2-prop-2-enylpent-4-enyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide

Cat. No.: B6134761
M. Wt: 371.5 g/mol
InChI Key: VMHYFFIXKBXOID-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-prop-2-enylpent-4-enyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-prop-2-enylpent-4-enyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include piperidine derivatives, pyridine derivatives, and other organic reagents. Common synthetic routes could involve:

    Formation of the Piperidine Ring: This step might involve cyclization reactions using appropriate precursors.

    Functionalization of the Piperidine Ring: Introduction of the carboxamide group and other functional groups through reactions such as amidation, alkylation, and hydroxylation.

    Coupling Reactions: The final steps might involve coupling the piperidine derivative with the pyridine derivative under specific conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive reactions to completion.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-prop-2-enylpent-4-enyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-prop-2-enylpent-4-enyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide
  • N-(2-hydroxy-2-methylpropyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide

Uniqueness

N-(2-hydroxy-2-prop-2-enylpent-4-enyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-2-prop-2-enylpent-4-enyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-3-11-21(27,12-4-2)16-23-20(26)17-8-9-19(25)24(15-17)14-10-18-7-5-6-13-22-18/h3-7,13,17,27H,1-2,8-12,14-16H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHYFFIXKBXOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(CNC(=O)C1CCC(=O)N(C1)CCC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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